molecular formula C18H21N7O B2537185 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-96-0

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2537185
CAS No.: 920262-96-0
M. Wt: 351.414
InChI Key: KEEYOOFSCGGGDS-UHFFFAOYSA-N
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Description

1-(4-(3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C19H23N7O and a molecular weight of 365.4 g/mol. It features a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. This core structure is synthetically accessible and allows for diverse functionalization, making it a valuable template in drug discovery research. The primary research application of this compound is anticipated to be in the field of kinase inhibition, based on the documented activity of closely related analogues. Patents and scientific literature indicate that 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been investigated as potent and selective inhibitors of key cellular kinases, such as mTOR and PI3K. These kinases are critical signaling proteins in pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of various diseases, including cancer. The specific structure of this compound, which incorporates a p-tolyl group on the triazole ring and a propan-1-one linked piperazine, is designed to optimize interactions with the ATP-binding pocket of target kinases, potentially leading to high affinity and selectivity. Researchers can utilize this compound as a key intermediate or a lead molecule in developing novel therapeutic agents, particularly for oncology research. Furthermore, compounds within the [1,2,3]triazolo[4,5-d]pyrimidine class have demonstrated significant antiproliferative effects in cellular assays. For instance, certain derivatives containing this scaffold have shown low nanomolar IC50 values against human cancer cell lines, such as prostate cancer (PC3), and can induce apoptosis through mechanisms like increasing intracellular reactive oxygen species (ROS) and suppressing EGFR expression. The piperazine moiety, a common feature in pharmacologically active molecules, enhances solubility and provides a vector for further structural modification to fine-tune pharmacokinetic properties. This product is intended for research purposes only, strictly in laboratory settings, and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYOOFSCGGGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrimidine Precursors

The triazolo[4,5-d]pyrimidine core is constructed through cyclization reactions between aminopyrimidines and azides. For example, 4-amino-2-mercaptopyrimidine reacts with p-tolyl azide under acidic conditions to form the fused triazole ring.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF).
  • Catalyst : Triethylamine or potassium carbonate.
  • Temperature : Reflux (80–100°C) for 6–12 hours.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the azide on the electrophilic carbon of the aminopyrimidine, followed by cyclodehydration to form the triazole ring.

Introduction of the p-Tolyl Group

The p-tolyl substituent is introduced either during cyclization (via p-tolyl azide) or via post-synthetic modification. Electrophilic aromatic substitution using p-toluenesulfonyl chloride or Ullmann-type coupling has been reported.

Optimization Notes :

  • Excess p-tolyl boronic acid in Suzuki-Miyaura coupling improves yield (75–85%).
  • Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity.

Piperazine Substitution at Position 7

Nucleophilic Aromatic Substitution

The 7-chloro intermediate (e.g., 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine) reacts with piperazine under basic conditions.

Representative Protocol :

Parameter Detail
Substrate 7-Chloro-triazolo-pyrimidine
Reagent Piperazine (6 equivalents)
Solvent Dioxane or DMF
Base Potassium carbonate
Temperature Reflux (4–6 hours)
Yield 70–80%

Side Reactions :

  • Over-alkylation at the piperazine nitrogen.
  • Hydrolysis of the chloro intermediate under prolonged heating.

Acylation with Propan-1-One Moiety

Nucleophilic Substitution with Chloro-Propanone

The piperazine-adducted intermediate undergoes nucleophilic substitution with 3-chloro-2,2-dimethylpropan-1-one to install the ketone functionality.

Reaction Conditions :

Parameter Detail
Substrate Piperazine-triazolo-pyrimidine
Reagent

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: : to form corresponding sulfoxides or sulfones.

  • Reduction: : which may reduce the keto group to a hydroxyl group.

  • Substitution: : particularly nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: : such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Catalysts: : transition metal catalysts might be used in certain substitution reactions.

Major Products Formed

  • Oxidation: : yields sulfoxides or sulfones.

  • Reduction: : results in alcohol derivatives.

  • Substitution: : produces various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has diverse applications:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Investigating its interactions with biological macromolecules.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.

  • Industry: : May find applications in the development of novel materials or catalysts.

Mechanism of Action

The exact mechanism of action depends on its interaction with specific molecular targets. For instance:

  • Molecular targets: : Such as receptors, enzymes, or nucleic acids.

  • Pathways involved: : Might include signal transduction pathways, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of triazolopyrimidine derivatives. Below is a detailed comparison with structurally related molecules:

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives

Compound Name Structural Features Synthesis Steps Key Properties/Applications
Target Compound : 1-(4-(3-(p-Tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one - p-Tolyl substituent
- Piperazine-propanone side chain
Likely via acylation of piperazine intermediate (similar to ) Enhanced lipophilicity (p-tolyl) and tunable solubility (propanone); potential kinase inhibition
7b : 1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one - Benzyl substituent
- Shorter ethanone chain
Acylation of piperazine with acetyl chloride Reduced steric bulk vs. propanone; possible lower metabolic stability
TP-5 : 3-Benzyl-7-(4-methylpiperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine - Benzyl substituent
- Methylpiperazine (no ketone)
Unclear; possibly via nucleophilic substitution Used in plant cytokinin studies; methylpiperazine may limit solubility
RG7774 : (S)-1-(5-tert-Butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol - Tetrazole-methyl group
- Pyrrolidin-3-ol side chain
8-step synthesis from benzyl chloride Hydroxyl group enhances hydrogen bonding; tert-butyl improves metabolic stability
Compound 10/11 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines - Pyrazole-triazole-pyrimidine fused system
- Varied substituents (naphthyl, nicotinic)
Reflux in PCl₃ with naphthyl/nicotinic acid Broader π-system may enhance DNA intercalation; isomerization observed under acidic conditions
Compound 27 : 1-(4-((7-Hydroxy-3H-triazolo[4,5-d]pyrimidin-3-yl)methyl)phenyl)ethan-1-one - Hydroxy group at C7
- Benzyl-ethanone side chain
Acidic hydrolysis of dioxolane-protected intermediate Increased polarity (hydroxy group) improves aqueous solubility

Biological Activity

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, identified by CAS number 920178-68-3, is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and activity of this compound, focusing on its implications in cancer research and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C23H20F3N7OC_{23}H_{20}F_{3}N_{7}O with a molecular weight of 467.4 g/mol. The structure features a triazolopyrimidine core linked to a piperazine ring and a propanone moiety. Its unique structure contributes to its biological activity.

PropertyValue
CAS Number920178-68-3
Molecular FormulaC23H20F3N7O
Molecular Weight467.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Triazolopyrimidine Core : Cyclization reactions using precursors such as 3-amino-1,2,4-triazole and pyrimidine derivatives.
  • Piperazine Ring Attachment : Nucleophilic substitution reactions introduce the piperazine ring to the triazolopyrimidine.
  • Propanone Group Introduction : This is achieved through coupling reactions using appropriate reagents.

Antiproliferative Effects

Research indicates that compounds similar to 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Breast Cancer : Compounds derived from similar triazolopyrimidine structures have shown IC50 values as low as 18 µM against human breast cancer cells .

The mechanism of action involves the inhibition of specific enzymes or receptors associated with cancer proliferation. The triazolopyrimidine core can bind to active sites on enzymes or receptors, disrupting their function and leading to cell cycle arrest or apoptosis.

Case Studies

A study evaluating the antiproliferative activity of related compounds found that certain derivatives exhibited enhanced efficacy against breast cancer cell lines compared to standard treatments like Olaparib .

Comparative Analysis

The following table summarizes the biological activity of selected compounds related to 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
1-(4-(Substituted)piperazin-1-yl)18Breast Cancer (MCF-7)PARP inhibition
Similar Triazolopyrimidine Derivative57.3Breast Cancer (MCF-7)PARP inhibition
Another Related Compound<20Colon CancerEnzyme inhibition via receptor binding

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